Azido-PEG3-Val-Cit-PAB-PNP
CAS No.: 2055047-18-0
Cat. No.: VC0520251
Molecular Formula: C34H47N9O12
Molecular Weight: 773.8
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2055047-18-0 |
|---|---|
| Molecular Formula | C34H47N9O12 |
| Molecular Weight | 773.8 |
| IUPAC Name | [4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1 |
| Standard InChI Key | HLBCDJANEWKOSX-JDXGNMNLSA-N |
| SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
Identification and Basic Information
Azido-PEG3-Val-Cit-PAB-PNP is identified through several key descriptors that establish its chemical identity. The compound is characterized by the CAS registry number 2055047-18-0 and has established use in pharmaceutical research applications . As a commercially available research reagent, it is typically sold in quantities such as 25 mg, with documented pricing around £561.00 for this amount .
The chemical identity is further established through its molecular composition, which is represented by the formula C₃₄H₄₇N₉O₁₂ . This complex molecular structure has a calculated molecular weight of 773.79 Daltons, reflecting its multifunctional nature and the incorporation of several functional groups . The full chemical name of this compound begins with 4-((14S,17S)-1-Azido-14-isopropyl-12,15-dioxo-17-(3-ureidopropyl)-3,6,9-trioxa-13,16-diazaoctadecan-18-amido)benzyl (4-nitrophenyl), indicating its precise stereochemistry and functional arrangement .
Structural Components and Design Features
The Azido-PEG3-Val-Cit-PAB-PNP molecule represents a sophisticated design incorporating multiple functional elements that contribute to its utility in bioconjugation applications. At its core, the structure features a cleavable dipeptide sequence of valine-citrulline (Val-Cit), which serves as a substrate specifically recognized by the lysosomal enzyme cathepsin B . This selectivity is crucial for its function in targeted drug delivery systems.
The para-aminobenzyloxycarbonyl (PAB) component functions as a self-immolative spacer that facilitates efficient payload release following enzymatic cleavage of the Val-Cit dipeptide bond . At the terminal position, the p-nitrophenyl (PNP) group serves as an activated ester, making it highly reactive toward nucleophilic substitution reactions, particularly with amine-containing molecules .
On the opposite end, the azido group provides orthogonal reactivity for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling click chemistry approaches to bioconjugation .
Functional Applications
Role in Antibody-Drug Conjugate Development
Azido-PEG3-Val-Cit-PAB-PNP serves as a critical component in the design and synthesis of antibody-drug conjugates (ADCs), representing an advanced class of targeted therapeutics . ADCs integrate the high specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs, connected through specialized linker systems such as Azido-PEG3-Val-Cit-PAB-PNP .
In the ADC architecture, this linker provides a cleavable connection between the antibody component and the cytotoxic payload . The design exploits the overexpression of cathepsin B in many tumor cells, enabling selective release of the therapeutic payload specifically within target cells . This mechanism significantly enhances the therapeutic index of ADC treatments by minimizing off-target toxicity while maximizing efficacy at the disease site.
Applications in PROTAC Technology
Beyond ADC development, Azido-PEG3-Val-Cit-PAB-PNP has found significant application in the emerging field of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent a revolutionary approach to targeted protein degradation, functioning as heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target .
In PROTAC design, Azido-PEG3-Val-Cit-PAB-PNP serves as a versatile PEG-based linker that connects the target protein ligand with the E3 ligase recruiting element . The incorporation of this linker allows researchers to optimize the spatial arrangement between the two binding elements, which is critical for forming the productive ternary complex necessary for effective target degradation .
The cleavable nature of the Val-Cit component adds an additional level of control to PROTAC function, potentially enabling selective activation in specific cellular compartments where cathepsin B is active . This feature can be exploited to develop PROTACs with enhanced tissue or subcellular specificity, addressing one of the current challenges in targeted protein degradation technology.
Click Chemistry Applications
A particularly valuable aspect of Azido-PEG3-Val-Cit-PAB-PNP is its integration of click chemistry capability through the terminal azide group . This functional group enables highly selective and efficient bioconjugation through two primary reaction pathways:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction allows the compound to form stable triazole linkages with terminal alkyne-containing molecules under mild conditions with Cu(I) catalysis . The reaction proceeds with high regioselectivity and is compatible with a wide range of biological systems.
-
Strain-promoted alkyne-azide cycloaddition (SPAAC): Alternatively, the azide group can undergo copper-free cycloaddition with strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives . This copper-free approach is particularly valuable for applications involving sensitive biological systems where copper toxicity may be a concern.
These bioorthogonal reaction capabilities make Azido-PEG3-Val-Cit-PAB-PNP an exceptionally versatile tool in chemical biology, enabling precise modification of antibodies, nanoparticles, and other biomolecules with minimal cross-reactivity toward endogenous functional groups .
Biochemical Mechanism of Action
Enzyme-Specific Cleavage Process
The critical functional feature of Azido-PEG3-Val-Cit-PAB-PNP is its selective cleavability by cathepsin B, a lysosomal cysteine protease . This enzyme-specific recognition occurs at the valine-citrulline (Val-Cit) dipeptide bond, which acts as a substrate specifically recognized by cathepsin B . The enzyme-catalyzed hydrolysis of this bond initiates a cascade reaction that ultimately leads to the release of the conjugated payload.
Following peptide bond cleavage, the resulting 1,6-elimination reaction of the para-aminobenzyl (PAB) group generates a free amine intermediate that spontaneously decomposes to release the attached payload . This self-immolative property ensures efficient and complete release of the conjugated drug or functional molecule upon initial enzymatic activation.
The specificity of this cleavage process is fundamental to the utility of Azido-PEG3-Val-Cit-PAB-PNP in targeted therapeutic applications . Cathepsin B is primarily active within the acidic environment of lysosomes, which are reached through receptor-mediated endocytosis of ADCs or similar conjugates . This compartmentalization ensures that payload release occurs predominantly within target cells that have internalized the conjugate, minimizing systemic exposure to potent cytotoxic agents.
Cellular Uptake and Processing
The processing of conjugates containing Azido-PEG3-Val-Cit-PAB-PNP follows a defined sequence of cellular events that contribute to its selective action. In the context of ADCs, the conjugate first binds to cell surface antigens through the antibody component . This binding triggers receptor-mediated endocytosis, internalizing the entire conjugate into endosomes.
As endosomes mature and acidify, they ultimately fuse with lysosomes, exposing the conjugate to the lysosomal enzyme cathepsin B . This enzyme specifically cleaves the Val-Cit peptide bond, initiating the self-immolative release mechanism that liberates the active payload within the cell . This controlled release mechanism ensures that the payload, which is often highly cytotoxic, is predominantly released within target cells expressing the appropriate antigen, significantly reducing off-target effects.
In PROTAC applications, the processing mechanism may involve similar internalization pathways, though the ultimate objective differs. Rather than releasing a cytotoxic agent, PROTACs containing this linker bring target proteins into proximity with E3 ligases, facilitating ubiquitination and subsequent proteasomal degradation .
| Storage Condition | Storage Form | Recommended Duration | Temperature |
|---|---|---|---|
| Long-term storage | Powder | Indefinite (with proper sealing) | -20°C |
| In solution | DMSO solution | 6 months | -80°C |
| In solution | DMSO solution | 1 month | -20°C |
| Shipping condition | Any | Short-term transport | Blue ice (0-4°C) |
Solubility and Preparation Considerations
Azido-PEG3-Val-Cit-PAB-PNP demonstrates specific solubility characteristics that must be considered for experimental applications. The compound exhibits excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 116.67 mg/mL (equivalent to 150.78 mM) with ultrasonication assistance . This high solubility in DMSO makes it the preferred solvent for preparing stock solutions.
For preparing working solutions, the following dilution guidelines can be applied:
| Desired Concentration | Amount of Compound | Volume of DMSO Required | |
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 1.2923 mL | 6.4617 mL | 12.9234 mL |
| 5 mM | 0.2585 mL | 1.2923 mL | 2.5847 mL |
| 10 mM | 0.1292 mL | 0.6462 mL | 1.2923 mL |
When preparing solutions, it is advisable to use freshly prepared stock and to store unused portions according to the stability guidelines outlined previously . Due to the presence of the activated ester group, aqueous solutions should be prepared immediately before use to minimize hydrolysis, which can compromise the reactivity of the compound.
Current Research Applications and Future Directions
Recent Developments in ADC Technology
The application of Azido-PEG3-Val-Cit-PAB-PNP in ADC development continues to evolve with advances in bioconjugation technology. Recent research has focused on optimizing the site-specific attachment of these linkers to antibodies through click chemistry approaches, moving away from traditional lysine or cysteine conjugation methods . This trend toward site-specific conjugation enables the production of more homogeneous ADC products with improved pharmacokinetic properties and potentially enhanced therapeutic indices.
Studies examining the stability of ADCs incorporating Val-Cit linkers in human plasma have demonstrated excellent stability, with minimal reduction in drug-antibody ratio (DAR) observed over extended periods . This stability is critical for maintaining the integrity of the ADC during circulation, ensuring that premature drug release is minimized before reaching target tissues.
The branched linker architecture, which may incorporate components similar to Azido-PEG3-Val-Cit-PAB-PNP, has shown promise in creating ADCs with high drug loading capacity without compromising the structural integrity or pharmacokinetic properties of the antibody component . These developments suggest a continuing and expanding role for this compound class in next-generation ADC design.
Emerging Applications in PROTAC Development
The field of targeted protein degradation through PROTACs represents one of the most promising areas for future applications of Azido-PEG3-Val-Cit-PAB-PNP . The critical importance of linker design in PROTAC efficacy has been increasingly recognized, with factors such as length, flexibility, and cleavability significantly impacting the formation of productive ternary complexes between the target protein, PROTAC, and E3 ligase .
The click chemistry capability of this compound enables precise control over the connection between target ligands and E3 ligase recruiting elements, facilitating the systematic exploration of structure-activity relationships in PROTAC design . The potential incorporation of enzymatically cleavable elements may also enable the development of tissue-selective or conditionally activated PROTACs, addressing current challenges in targeted protein degradation approaches.
As the field of targeted protein degradation continues to expand into new therapeutic areas, including previously "undruggable" targets, the versatility and precise reactivity of compounds like Azido-PEG3-Val-Cit-PAB-PNP position them as valuable tools in the development of next-generation therapeutic modalities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume